alpha-Naphthyl acid phosphate monosodium salt

Übersicht

Beschreibung

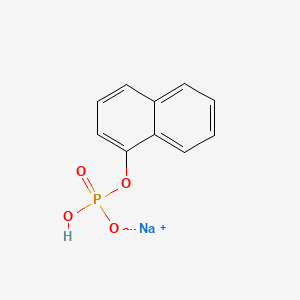

Alpha-Naphthyl acid phosphate monosodium salt: is a chemical compound with the empirical formula C₁₀H₈NaO₄P and a molecular weight of 246.13 g/mol . It is a broad-spectrum protein phosphatase inhibitor, commonly used in biochemical research . This compound is known for its ability to inhibit protein phosphatases, which play a crucial role in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Naphthyl acid phosphate monosodium salt can be synthesized by dissolving alpha-naphthyl acid phosphate in the minimum volume of water, followed by the addition of two equivalents of sodium hydroxide (NaOH). The solution is then freeze-dried to obtain the monosodium salt . Alternatively, the equivalent amount of sodium methoxide (MeONa) in methanol (MeOH) can be added to a solution of the acid in methanol, and the resulting sodium salt is collected, washed with cold methanol, then diethyl ether (Et₂O), and dried in a vacuum .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory methods. The process includes dissolving the acid in water, adding sodium hydroxide, and freeze-drying the solution to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Naphthyl acid phosphate monosodium salt undergoes various chemical reactions, including hydrolysis and coupling reactions .

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed by acid phosphatase to release alpha-naphthol and phosphate.

Coupling Reactions: Alpha-naphthol, produced from hydrolysis, can be coupled with diazotized 4-chloro-2-methylbenzene (Fast Red TR) to form a diazo dye.

Major Products:

Hydrolysis Product: Alpha-naphthol and phosphate.

Coupling Product: Diazo dye formed from the reaction of alpha-naphthol with Fast Red TR.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

α-Naphthyl acid phosphate monosodium salt is widely utilized in various scientific research applications:

- Biochemical Assays: It serves as a substrate in enzyme assays, especially for phosphatases, enabling researchers to study enzyme kinetics and inhibition effectively . Additionally, it acts as a substrate for determining prostatic acid phosphatase .

- Cell Culture Applications: The compound is employed in cell culture media to promote cell growth and differentiation, particularly in studies involving neuronal cells, thereby enhancing the understanding of cellular processes .

- Drug Development: It plays a crucial role in screening potential drug candidates by providing a model for studying drug interactions with phosphatase enzymes, which are essential in various metabolic pathways .

- Environmental Studies: α-Naphthyl acid phosphate monosodium salt aids in assessing the impact of pollutants on aquatic life by helping to understand the biochemical pathways affected by environmental toxins .

- Protein Phosphatase Inhibition: This compound functions as a broad-spectrum protein phosphatase inhibitor . It is also known to inhibit alkaline, acid, and protein phosphatase activity .

- Actin Dephosphorylation: α-Naphthyl acid phosphate can dephosphorylate the actin-depolymerizing protein, Cofilin 1, in platelets .

- Secretion Reduction: Studies suggest that α-Naphthyl acid phosphate may decrease Ca2+-induced secretion in streptolysin O (SLO)-permeabilized chief cells from guinea pig stomach .

Wirkmechanismus

Alpha-Naphthyl acid phosphate monosodium salt exerts its effects by inhibiting protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation of proteins, thereby affecting various cellular processes and signaling pathways . The primary molecular target of this compound is protein phosphatase .

Vergleich Mit ähnlichen Verbindungen

1-Naphthyl phosphate monosodium salt monohydrate: Another phosphatase inhibitor used in similar biochemical applications.

2-Naphthyl phosphate sodium salt: A related compound with similar inhibitory properties.

Uniqueness: Alpha-Naphthyl acid phosphate monosodium salt is unique due to its broad-spectrum inhibition of protein phosphatases and its high purity (≥98% by HPLC) . Its ability to inhibit a wide range of protein phosphatases makes it a valuable tool in biochemical and medical research .

Biologische Aktivität

Alpha-Naphthyl acid phosphate monosodium salt (α-NAP) is a chemical compound recognized for its significant biological activities, particularly as a broad-spectrum protein phosphatase inhibitor. This article explores its biological activity, mechanisms, applications in research, and relevant case studies.

- Chemical Formula : C₁₀H₈NaO₄P

- Molecular Weight : 246.1 g/mol

- CAS Number : 81012-89-7

- Appearance : White solid, hygroscopic

α-NAP primarily functions as an inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, α-NAP modulates various cellular signaling pathways that are critical for processes such as cell growth, differentiation, and metabolism.

The hydrolysis of α-NAP in aqueous environments produces α-naphthol and phosphate ions, facilitated by phosphatase enzymes. This reaction can be represented as follows:

Inhibition of Protein Phosphatases

α-NAP has been shown to interact with several protein phosphatases including:

- Protein Phosphatase 1 (PP1)

- Protein Phosphatase 2A (PP2A)

These interactions lead to alterations in cellular signaling pathways, making α-NAP a valuable tool for pharmacological studies and therapeutic research.

Case Studies

- Cofilin 1 Dephosphorylation : Research indicates that α-NAP dephosphorylates Cofilin 1, an actin-depolymerizing protein in platelets, which may influence cytoskeletal dynamics and cellular responses to external stimuli .

- Calcium-Induced Secretion : In experiments with streptolysin O-permeabilized chief cells from guinea pigs, α-NAP was found to decrease Ca²⁺-induced secretion, suggesting its role in modulating secretory pathways .

- Acid Phosphatase Assays : A continuous assay for acid phosphatase using α-NAP as a substrate demonstrated its effectiveness in measuring enzyme activity through the release of 1-naphthol .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of α-NAP compared to related compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Beta-Naphthyl acid phosphate monosodium salt | Moderate | Protein phosphatase inhibition | Different isomer affecting specificity |

| Phenyl phosphate monosodium salt | Low | Phosphatase inhibition | Simpler structure |

| 1-Naphthyl phosphate monosodium salt | High | Non-specific phosphatase inhibition | Slightly different reactivity profile |

Research Findings

Recent studies have highlighted the importance of α-NAP in biochemical research:

- Protein Phosphatase Inhibition : Studies indicate that α-NAP exhibits broad-spectrum inhibitory effects on multiple protein phosphatases, making it more versatile than many similar compounds.

- Substrate Specificity : The compound has shown high substrate specificity towards various substrates including p-nitrophenyl phosphate (p-NPP), indicating its potential utility in enzyme characterization .

Eigenschaften

IUPAC Name |

sodium;naphthalen-1-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELRLFMUZXCKAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062574 | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1-Naphthyl acid phosphate, monosodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2650-44-4 | |

| Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.